4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. It contains a nitro group, a nitroso group, and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group. This combination of functional groups imparts distinct chemical properties to the compound, making it of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro, nitroso, and sulfonamide groups into other molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide include:
4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and nitro groups but differs in the presence of a sulfonyl chloride group instead of a nitroso group.
4-Nitro-3-(trifluoromethyl)phenol: This compound has a phenol group instead of a sulfonamide group, leading to different chemical properties and applications.
Properties
CAS No. |
85572-20-9 |
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Molecular Formula |
C7H4F3N3O5S |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
4-nitro-N-nitroso-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H4F3N3O5S/c8-7(9,10)13(11-14)19(17,18)6-3-1-5(2-4-6)12(15)16/h1-4H |
InChI Key |
PIVTYLHUUOGDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N(C(F)(F)F)N=O |
Origin of Product |
United States |
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